

# Thermodynamic Properties of 1,1,2-Trimethylcyclopentane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *1,1,2-Trimethylcyclopentane*

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For Researchers, Scientists, and Drug Development Professionals

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermodynamic properties of **1,1,2-trimethylcyclopentane**. Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document moves beyond a simple compilation of data. It delves into the experimental and computational methodologies used to determine these properties, offering insights into the causality behind scientific choices and the principles of self-validating experimental systems. The accurate understanding of a molecule's thermodynamic behavior is paramount for applications ranging from reaction engineering and process design to understanding molecular interactions in biological systems.

## Molecular Structure and Physical Characteristics

**1,1,2-Trimethylcyclopentane** (CAS No: 4259-0-1) is a saturated cyclic hydrocarbon with the molecular formula  $C_8H_{16}$  and a molecular weight of 112.21 g/mol .<sup>[1][2]</sup> Its structure consists of a five-membered cyclopentane ring substituted with three methyl groups, two of which are attached to the same carbon atom (C1) and one to an adjacent carbon (C2). This substitution pattern leads to a chiral center at the C2 position. The presence of the cyclopentane ring introduces ring strain, which influences its thermodynamic properties compared to its acyclic isomers.<sup>[3]</sup>

## Key Physical Properties:

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>16</sub>	<a href="#">[1]</a>
Molecular Weight	112.21 g/mol	<a href="#">[1]</a>
CAS Number	4259-0-1	<a href="#">[2]</a>
Boiling Point	111.2 °C at 760 mmHg	<a href="#">[4]</a>
Melting Point	-21.64 °C	<a href="#">[4]</a>
Density	0.762 g/cm <sup>3</sup>	<a href="#">[4]</a>
Vapor Pressure	27 mmHg at 25 °C	<a href="#">[4]</a>

## Synthesis, Purification, and Characterization: The Foundation of Accurate Measurement

The integrity of thermodynamic data is fundamentally reliant on the purity of the sample. For a volatile hydrocarbon like **1,1,2-trimethylcyclopentane**, achieving high purity is a critical prerequisite for accurate experimental measurements.

### Synthesis Pathways

Several synthetic routes to **1,1,2-trimethylcyclopentane** have been reported, often involving cyclization reactions of acyclic precursors. One common approach involves the isomerization of other C<sub>8</sub> hydrocarbons under specific catalytic conditions.[\[4\]](#) Another potential route is the ring closure of a suitably substituted hexane derivative.[\[4\]](#)

### Purification: A Step-by-Step Protocol for High Purity

Achieving the high purity required for thermodynamic measurements (typically >99.9%) necessitates a multi-step purification process. Fractional distillation is the primary technique for separating volatile hydrocarbon isomers with close boiling points.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Protocol for High-Purity Fractional Distillation:

- Initial Distillation: The crude synthetic mixture is first subjected to a simple distillation to remove any high-boiling impurities and unreacted starting materials.
- Fractional Distillation Setup: A high-efficiency fractional distillation column (e.g., a spinning band column or a column packed with structured packing) is assembled. The efficiency of the column, measured in theoretical plates, is crucial for separating isomers with close boiling points.
- Distillation under Controlled Conditions: The distillation is carried out under a controlled atmosphere (e.g., nitrogen or argon) to prevent oxidation. The reflux ratio is carefully controlled to optimize the separation efficiency.
- Fraction Collection: Narrow boiling fractions are collected. The temperature at the head of the column is monitored precisely, and only the fraction corresponding to the boiling point of **1,1,2-trimethylcyclopentane** is collected as the main product.
- Purity Analysis: The purity of the collected fractions is analyzed using high-resolution gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).<sup>[8]</sup> The absence of impurity peaks confirms the high purity of the sample.

Caption: Workflow for the purification of **1,1,2-trimethylcyclopentane**.

## Experimental Determination of Thermodynamic Properties

The thermodynamic properties of **1,1,2-trimethylcyclopentane** have been extensively studied, with critically evaluated data available from sources such as the Thermodynamics Research Center (TRC) of the National Institute of Standards and Technology (NIST).<sup>[9][10][11]</sup> These data are the result of meticulous experimental measurements.

### Heat Capacity (C<sub>p</sub>)

The heat capacity of a substance is a measure of the amount of heat required to raise its temperature by a given amount. For liquids, the isobaric heat capacity (C<sub>p</sub>) is typically measured.

Experimental Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids. [12] The principle is to electrically heat a known mass of the sample in a well-insulated calorimeter and measure the resulting temperature rise.

Self-Validating System in Calorimetry:

A well-designed calorimetric experiment incorporates self-validation. This is achieved by calibrating the calorimeter using a substance with a well-established heat capacity, such as benzoic acid or n-heptane.[13][14] The experimental setup is validated if the measured heat capacity of the standard substance is within the accepted uncertainty of the literature value.

Caption: Experimental workflow for heat capacity measurement.

Critically Evaluated Heat Capacity Data (Liquid Phase):[9]

Temperature (K)	Heat Capacity, $C_p$ (J/mol·K)
298.15	215.3
300	216.2
320	225.5
340	235.3
360	245.6

## Enthalpy of Formation ( $\Delta_fH^\circ$ )

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is often determined indirectly from the enthalpy of combustion.

Experimental Methodology: Bomb Calorimetry

In bomb calorimetry, a known mass of the substance is combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb").[2][15][16][17] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature increase is measured.

### Causality in Experimental Design:

The choice of a constant-volume bomb calorimeter is dictated by the need to ensure complete and rapid combustion. The use of high-pressure oxygen ensures that the reaction goes to completion, forming CO<sub>2</sub> and H<sub>2</sub>O. The heat measured at constant volume ( $\Delta U$ ) is then converted to the enthalpy change ( $\Delta H$ ) using thermodynamic relationships.

Critically Evaluated Enthalpy of Formation Data:[\[9\]](#)

Phase	$\Delta_f H^\circ$ (kJ/mol) at 298.15 K
Liquid	-219.4
Ideal Gas	-185.2

## Vapor Pressure and Enthalpy of Vaporization ( $\Delta_{\text{vap}} H$ )

Vapor pressure is a key indicator of a liquid's volatility. The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

### Experimental Methodology: Ebulliometry

Ebulliometry involves measuring the boiling temperature of a liquid at various controlled pressures.[\[18\]](#)[\[19\]](#)[\[20\]](#) By plotting the natural logarithm of the vapor pressure against the inverse of the absolute temperature (a Clausius-Clapeyron plot), the enthalpy of vaporization can be determined from the slope of the line.

Critically Evaluated Vapor Pressure and Enthalpy of Vaporization Data:[\[9\]](#)[\[10\]](#)

Temperature (K)	Vapor Pressure (kPa)
298.15	4.6
320	11.5
340	24.3
360	47.1
384.35 (Boiling Point)	101.3

The enthalpy of vaporization at 298.15 K is 34.2 kJ/mol.[9]

## Computational Prediction of Thermodynamic Properties

Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, offering a valuable complement to experimental data.

## Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual molecular groups.[21] While computationally inexpensive, its accuracy is limited for molecules with significant ring strain or complex steric interactions.

## Ab Initio and Density Functional Theory (DFT) Calculations

More sophisticated methods, such as the Gaussian-n theories (e.g., G3 and G4) and various DFT functionals, can provide highly accurate predictions of thermodynamic properties.[22][23] The G3(MP2) method, for instance, is a composite approach that approximates high-level calculations at a reduced computational cost and has been successfully applied to cycloalkanes.[16][21][22] These methods involve optimizing the molecular geometry and calculating the vibrational frequencies to determine the zero-point energy and thermal corrections to the electronic energy.

Caption: Computational workflow for predicting thermodynamic properties.

A comparison of experimental and computationally predicted values is essential for validating the computational models and for estimating the properties of related, uncharacterized molecules.

## Applications in Research and Development

A thorough understanding of the thermodynamic properties of **1,1,2-trimethylcyclopentane** and similar cycloalkanes is crucial in several scientific and industrial contexts.

### Drug Development

In drug discovery, the incorporation of small cycloalkane moieties, such as the trimethylcyclopentane group, can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[\[6\]](#)[\[9\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

- Conformational Rigidity: The cyclopentane ring imparts a degree of conformational rigidity, which can help to lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.
- Lipophilicity and Solubility: The hydrocarbon nature of the trimethylcyclopentane group influences the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Thermodynamic data can inform the prediction of these properties.
- Metabolic Stability: Saturated cyclic hydrocarbons are often more resistant to metabolic degradation than their linear counterparts, potentially leading to a longer *in vivo* half-life.

### Chemical Process Design and Optimization

For chemical engineers, accurate thermodynamic data are indispensable for the design, simulation, and optimization of chemical processes.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Separation Processes: The vapor pressure data for **1,1,2-trimethylcyclopentane** is critical for designing distillation processes to separate it from other isomers or impurities.[\[24\]](#)

- Reaction Engineering: The enthalpy of formation is a key parameter in calculating the heat of reaction for processes involving **1,1,2-trimethylcyclopentane**, which is essential for reactor design and safety analysis.
- Fluid Dynamics: Density and viscosity data are necessary for modeling fluid flow and heat transfer in process equipment.

## Conclusion

The thermodynamic properties of **1,1,2-trimethylcyclopentane** are well-characterized through a combination of rigorous experimental measurements and increasingly accurate computational methods. This guide has provided an in-depth look at not only the critically evaluated data but also the scientific principles and methodologies that underpin this knowledge. For researchers and professionals, a solid grasp of these thermodynamic fundamentals is essential for innovation and problem-solving in fields ranging from medicinal chemistry to industrial process engineering.

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